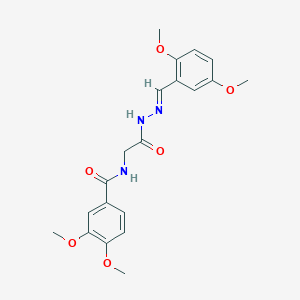

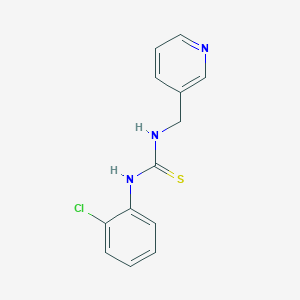

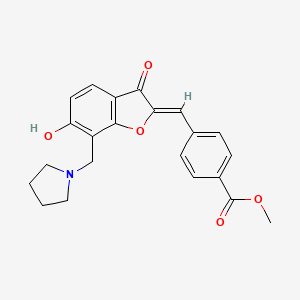

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been found to have potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Metabolically Stable Isosteric Replacement

The tetrazole ring is often used as a metabolically stable isosteric replacement for the carboxylic acid moiety in medicinal chemistry. This modification can enhance the bioavailability and stability of therapeutic agents .

Peptide Bond Mimetic

Tetrazoles can act as a cis-peptide bond mimetic, which is valuable in the design of peptide-like molecules with improved stability against enzymatic degradation .

High-Energy Materials

Due to the high nitrogen content, tetrazole derivatives are explored for their potential in high-energy materials, such as propellants and explosives .

Coordination Chemistry

Tetrazoles serve as appealing ligands in coordination chemistry, allowing for the creation of complex structures with metals, which can be used in catalysis and material science .

Agricultural Applications

In agriculture, tetrazole derivatives are utilized as plant growth regulators, herbicides, and fungicides, contributing to crop protection and yield improvement .

Photographic and Photoimaging Stabilizers

The stability of tetrazoles under light exposure makes them suitable as stabilizers in photography and photoimaging processes .

Antiviral, Antibacterial, and Antifungal Agents

Tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents, due to their extraordinary stability under metabolic conditions .

Synthesis of Oligonucleotides

Tetrazoles are used as promoters in the synthesis of oligonucleotides, playing a crucial role in the field of genetic engineering and molecular biology .

Propiedades

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADCLADIAWPSTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)

![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)